molecular formula C9H9IO2Zn B163393 4-(Ethoxycarbonyl)phenylzinc iodide CAS No. 131379-16-3

4-(Ethoxycarbonyl)phenylzinc iodide

Cat. No.: B163393
CAS No.: 131379-16-3
M. Wt: 341.5 g/mol
InChI Key: DVAYVJGYZRYJEV-UHFFFAOYSA-M
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Description

4-(Ethoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C2H5O2CC6H4ZnI. It is commonly used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Safety and Hazards

4-(Ethoxycarbonyl)phenylzinc iodide is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

Mechanism of Action

Target of Action

4-(Ethoxycarbonyl)phenylzinc iodide is primarily used as a substrate in transition metal-catalyzed cross-coupling reactions . Its main targets are unsaturated thioethers and thiomethyl-substituted N-heterocycles . These targets play a crucial role in the synthesis of various organic compounds.

Mode of Action

The compound interacts with its targets through a process known as cross-coupling. In this reaction, the phenylzinc moiety of the compound forms a bond with the unsaturated thioethers or thiomethyl-substituted N-heterocycles . This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Biochemical Pathways

The cross-coupling reactions involving this compound are part of larger biochemical pathways involved in the synthesis of complex organic molecules. The products of these reactions can serve as precursors for further reactions, leading to the formation of a wide range of compounds .

Pharmacokinetics

It’s worth noting that the compound is usually prepared and used in solution form, often in tetrahydrofuran (thf) . This allows for easy mixing with other reagents and facilitates the cross-coupling reactions.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds. This enables the synthesis of a variety of organic compounds, including indazole-derived glucagon receptor antagonists . These antagonists have potential applications in the treatment of type 2 diabetes.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound is sensitive to moisture and must be handled and stored under inert gas . These precautions help to ensure that the compound remains effective for its intended use in cross-coupling reactions.

Preparation Methods

4-(Ethoxycarbonyl)phenylzinc iodide can be synthesized through the reaction of ethyl 4-iodobenzoate with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{O}_2\text{CC}_6\text{H}_4\text{I} + \text{Zn} \rightarrow \text{C}_2\text{H}_5\text{O}_2\text{CC}_6\text{H}_4\text{ZnI} ]

Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Ethoxycarbonyl)phenylzinc iodide undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

4-(Ethoxycarbonyl)phenylzinc iodide can be compared with other organozinc compounds such as:

    Phenylzinc iodide: Similar in structure but lacks the ethoxycarbonyl group, making it less versatile in certain reactions.

    2-(Ethoxycarbonyl)phenylzinc bromide: Similar in reactivity but uses bromide instead of iodide, which can affect the reaction conditions and outcomes.

    4-(Morpholino)methylphenylzinc iodide: Contains a morpholino group, providing different reactivity and applications

These comparisons highlight the unique properties of this compound, particularly its ability to participate in a wide range of cross-coupling reactions and its utility in synthesizing complex organic molecules.

Properties

IUPAC Name

ethyl benzoate;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAYVJGYZRYJEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296284
Record name [4-(Ethoxycarbonyl)phenyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131379-16-3
Record name [4-(Ethoxycarbonyl)phenyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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